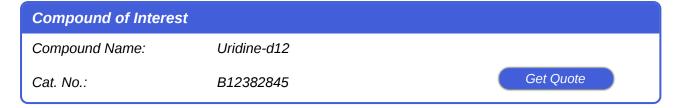


Application Note: Quantifying Pseudouridine in RNA using Stable Isotope Labeling

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudouridine (Ψ), the most abundant internal RNA modification, is an isomer of uridine installed post-transcriptionally by pseudouridine synthases.[1][2][3] This "fifth nucleoside" plays a critical role in RNA structure and function, influencing pre-mRNA splicing, translation, and ribosome assembly.[4][5] The dynamic nature of pseudouridylation and its implications in various diseases and as a key component in mRNA-based therapeutics have heightened the need for accurate and robust quantification methods.

This application note details a precise and quantitative mass spectrometry-based method for determining pseudouridine levels in RNA through metabolic labeling with a stable isotope-labeled uridine precursor, such as Uridine-d2. This approach offers high sensitivity and specificity, enabling the accurate measurement of Ψ/U ratios in diverse biological samples.

Principle of the Method

The quantification of pseudouridine using stable isotope labeling relies on the biochemical conversion of uridine to pseudouridine. Cells are cultured in a medium containing a heavy isotope-labeled uridine, such as uridine-5,6-d2. This labeled uridine is incorporated into newly synthesized RNA. During the enzymatic conversion of the labeled uridine to pseudouridine, the deuterium atom at the C5 position of the uracil base is exchanged for a hydrogen atom from



the solvent. This results in a mass shift that can be detected by mass spectrometry, allowing for the differentiation and quantification of both uridine and pseudouridine.

Quantitative Data Summary

The following table summarizes representative quantitative data for pseudouridine levels in various cell lines and tissues, as determined by mass spectrometry-based methods.

Sample Type	Ψ/U Ratio (%)	Reference Method
HeLa Cells (mRNA)	~0.2-0.6%	LC-MS/MS
HEK293 Cells (mRNA)	~0.2-0.4%	LC-MS/MS
Mouse Brain (mRNA)	High	LC-MS/MS
Mouse Lung (mRNA)	High	LC-MS/MS

Note: The Ψ/U ratios can vary depending on the specific cell line, growth conditions, and the RNA species being analyzed.

Experimental Protocols

This section provides detailed protocols for the quantification of pseudouridine in RNA using stable isotope labeling followed by mass spectrometry.

Cell Culture and Metabolic Labeling

- Cell Seeding: Plate mammalian cells (e.g., HEK293T, HeLa) in complete growth medium and culture until they reach approximately 70-80% confluency.
- Labeling Medium Preparation: Prepare a fresh growth medium supplemented with a heavy isotope-labeled uridine, such as uridine-5,6-d2, at a final concentration of 100 μM.
- Metabolic Labeling: Remove the standard growth medium from the cells, wash once with phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.
- Incubation: Culture the cells in the labeling medium for 24-48 hours to ensure sufficient incorporation of the labeled uridine into the cellular RNA.



Total RNA Isolation

- Cell Lysis: After the labeling period, harvest the cells and lyse them using a suitable lysis buffer (e.g., TRIzol reagent).
- RNA Extraction: Perform RNA extraction according to the manufacturer's protocol for the chosen lysis reagent. This typically involves phase separation with chloroform and precipitation of RNA with isopropanol.
- RNA Pellet Washing: Wash the RNA pellet with 75% ethanol to remove any residual salts and contaminants.
- RNA Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water.
- Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for RNA integrity.

RNA Digestion to Nucleosides

- Digestion Reaction Setup: In an RNase-free tube, combine the following:
 - Total RNA: 1-5 μg
 - Nuclease P1 (1 U/μL): 1 μL
 - 10X Nuclease P1 Buffer: 2 μL
 - RNase-free water: to a final volume of 18 μL
- First Digestion: Incubate the reaction mixture at 50°C for 2 hours.
- Second Digestion: Add the following to the reaction mixture:
 - Bacterial Alkaline Phosphatase (1 U/μL): 1 μL
 - 10X Bacterial Alkaline Phosphatase Buffer: 1 μL
- Final Incubation: Incubate the reaction at 37°C for an additional 2 hours.



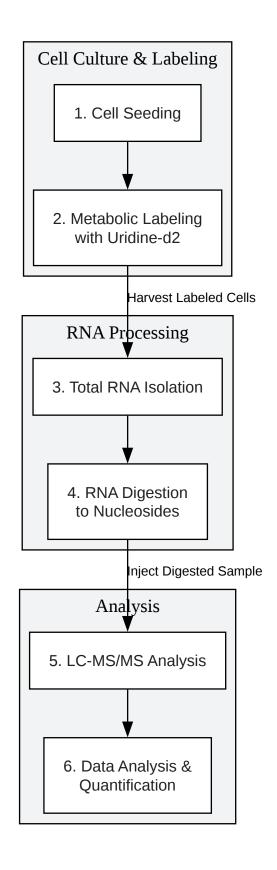
Sample Preparation for MS: After digestion, centrifuge the sample at 14,000 x g for 10 minutes to pellet any undigested material. Transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

- Chromatographic Separation: Separate the nucleosides using a reverse-phase liquid chromatography (LC) system with a C18 column. A gradient elution with solvents such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically used.
- Mass Spectrometry Detection: Analyze the eluting nucleosides using a triple quadrupole
 mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
- MRM Transitions: Set up the following MRM transitions for the detection of uridine, labeled uridine, and pseudouridine:
 - Uridine (unlabeled): m/z 245 -> 113
 - Uridine-d2 (labeled): m/z 247 -> 115
 - Pseudouridine (from labeled precursor): m/z 246 -> 114
- Quantification: Generate standard curves for each nucleoside using pure standards.
 Calculate the amount of each nucleoside in the sample by comparing the peak areas from the sample chromatogram to the standard curves. The Ψ/U ratio is then determined by dividing the amount of pseudouridine by the total amount of uridine (labeled and unlabeled).

Visualizations

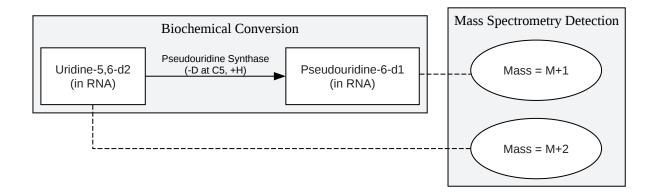




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Caption: Experimental workflow for quantifying pseudouridine in RNA.





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Caption: Conversion of labeled uridine to pseudouridine.

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